molecular formula C12H20O2 B12638608 Propan-2-yl (4-methylcyclohexylidene)acetate CAS No. 919769-08-7

Propan-2-yl (4-methylcyclohexylidene)acetate

Cat. No.: B12638608
CAS No.: 919769-08-7
M. Wt: 196.29 g/mol
InChI Key: MBQUVZKFPKWDSQ-UHFFFAOYSA-N
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Description

Propan-2-yl (4-methylcyclohexylidene)acetate is an organic compound with the molecular formula C12H20O2. It is a derivative of cyclohexane and is characterized by the presence of an acetate group attached to a cyclohexylidene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl (4-methylcyclohexylidene)acetate typically involves the esterification of 4-methylcyclohexylideneacetic acid with isopropanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:

4-methylcyclohexylideneacetic acid+isopropanolacid catalystPropan-2-yl (4-methylcyclohexylidene)acetate+water\text{4-methylcyclohexylideneacetic acid} + \text{isopropanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 4-methylcyclohexylideneacetic acid+isopropanolacid catalyst​Propan-2-yl (4-methylcyclohexylidene)acetate+water

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is typically carried out in a continuous flow reactor to maximize yield and efficiency. The use of a continuous flow reactor allows for better control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl (4-methylcyclohexylidene)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The acetate group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halides or amines.

Scientific Research Applications

Propan-2-yl (4-methylcyclohexylidene)acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Propan-2-yl (4-methylcyclohexylidene)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These metabolites can then interact with cellular pathways, influencing biological processes such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Isopropyl acetate: An ester with similar structural features but different functional groups.

    Ethyl acetate: Another ester with a similar acetate group but different alkyl chain.

    Methylcyclohexyl acetate: A compound with a similar cyclohexylidene ring but different alkyl group.

Uniqueness

Propan-2-yl (4-methylcyclohexylidene)acetate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of a cyclohexylidene ring with an acetate group makes it versatile for various applications in research and industry.

Properties

CAS No.

919769-08-7

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

propan-2-yl 2-(4-methylcyclohexylidene)acetate

InChI

InChI=1S/C12H20O2/c1-9(2)14-12(13)8-11-6-4-10(3)5-7-11/h8-10H,4-7H2,1-3H3

InChI Key

MBQUVZKFPKWDSQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=CC(=O)OC(C)C)CC1

Origin of Product

United States

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